PF-06928215

Descripción general

Descripción

PF-06928215 es un inhibidor de alta afinidad de la sintetasa cíclica GMP-AMP (cGAS), un sensor de ADN citosólico que juega un papel crucial en la respuesta inmunitaria innata. El compuesto fue desarrollado para dirigirse al sitio activo de cGAS, que está involucrado en la síntesis de GMP-AMP cíclico (cGAMP) a partir de trifosfato de adenosina (ATP) y trifosfato de guanosina (GTP). Este proceso es crucial para la activación de la vía del estimulador de genes de interferón (STING), que conduce a la producción de interferones de tipo I y citoquinas proinflamatorias .

Métodos De Preparación

La síntesis de PF-06928215 implica múltiples pasos, comenzando con un fragmento de baja afinidad. El proceso de desarrollo incluye la optimización del fragmento para lograr una unión de alta afinidad al sitio activo de cGAS. Las rutas sintéticas y las condiciones de reacción se detallan en los datos bioquímicos y estructurales de apoyo . Los métodos de producción industrial para this compound no se mencionan explícitamente en la literatura disponible, pero la síntesis del compuesto probablemente implica técnicas estándar de síntesis orgánica, incluida la purificación por cromatografía de proteína A/G seguida de cromatografía de exclusión por tamaño .

Análisis De Reacciones Químicas

PF-06928215 experimenta varias reacciones químicas, incluida la unión al sitio activo de cGAS. La unión de alta afinidad del compuesto se caracteriza por una constante de disociación (K_D) de 200 nM . Las principales reacciones involucran la interacción con cGAS, lo que lleva a la inhibición de la síntesis de cGAMP. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cGAMP marcado con Cy5 y un anticuerpo monoclonal de alta afinidad que reconoce específicamente cGAMP . El principal producto formado a partir de estas reacciones es la inhibición de la actividad de cGAS, lo que evita la activación aguas abajo de la vía STING .

Aplicaciones Científicas De Investigación

PF-06928215 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, el compuesto se utiliza como herramienta para estudiar la inhibición de cGAS y sus efectos en la síntesis de cGAMP . En biología, this compound se emplea para investigar el papel de cGAS en la respuesta inmunitaria innata y su participación en enfermedades autoinmunitarias como el lupus eritematoso sistémico . En medicina, el compuesto tiene posibles aplicaciones terapéuticas para el tratamiento de enfermedades autoinflamatorias mediante la inhibición de la vía cGAS-STING . Las aplicaciones industriales de this compound incluyen su uso en ensayos de alto rendimiento para la identificación y optimización de inhibidores de cGAS de próxima generación .

Mecanismo De Acción

PF-06928215 ejerce sus efectos uniéndose al sitio activo de cGAS, inhibiendo así su actividad. La unión de alta afinidad del compuesto a cGAS evita la síntesis de cGAMP a partir de ATP y GTP . Esta inhibición bloquea la activación de la vía STING, que es responsable de la producción de interferones de tipo I y citoquinas proinflamatorias . Los objetivos moleculares de this compound incluyen la proteína cGAS y la vía STING aguas abajo .

Comparación Con Compuestos Similares

PF-06928215 es único en su unión de alta afinidad al sitio activo de cGAS, con una constante de disociación (K_D) de 200 nM . Compuestos similares incluyen otros inhibidores de cGAS como RU.521, que también se dirige al sitio activo de cGAS pero con diferentes afinidades de unión y selectividades . This compound destaca por su alta afinidad de unión y especificidad para cGAS, lo que lo convierte en una herramienta valiosa para estudiar la inhibición de la vía cGAS-STING y su potencial terapéutico .

Propiedades

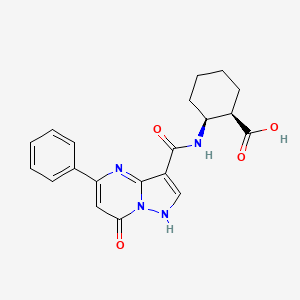

IUPAC Name |

(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGCLHXUPGUSZ-HIFRSBDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

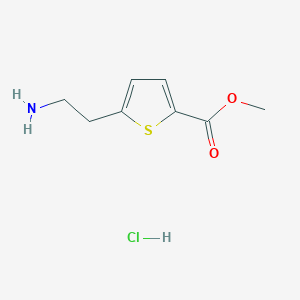

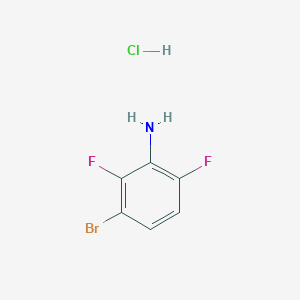

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid (PF-06928215)?

A1: this compound acts as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). [] It binds to the active site of cGAS, preventing the binding of substrates (ATP and GTP) necessary for the synthesis of 2′, 3′ -cGAMP (cGAMP). [] cGAMP is a crucial secondary messenger involved in the innate immune response to cytosolic dsDNA. [] By inhibiting cGAS, this compound effectively disrupts this pathway. []

Q2: How potent is this compound as a cGAS inhibitor?

A2: this compound exhibits a high affinity for cGAS, with a dissociation constant (KD) of 200 nM. [] This signifies a strong binding interaction between the inhibitor and the enzyme, highlighting its potency.

Q3: What structural information is available about the interaction between this compound and cGAS?

A3: High-resolution crystal structures of the catalytic domain of human cGAS (h-cGASCD) in complex with this compound have been determined. [] This structural data provides detailed insights into the binding mode and interactions between the inhibitor and the enzyme's active site. []

Q4: What experimental techniques have been used to study this compound and its interaction with cGAS?

A4: Researchers have employed various techniques to study this interaction:

- Fluorescence Polarization (FP) Assays: A novel high-throughput FP assay utilizing Cy5-labelled cGAMP and a cGAMP-specific monoclonal antibody was developed to enable the rapid identification and optimization of cGAS inhibitors like this compound. []

- Molecular Docking: In silico screening methods like molecular docking were used to predict the binding modes of this compound and other potential cGAS inhibitors. []

- Crystallography: X-ray crystallography was instrumental in obtaining high-resolution structures of h-cGASCD bound to this compound, providing key information about their interaction. []

- Enzyme Activity Assays: These assays were employed to directly measure the inhibitory effect of this compound on cGAS enzymatic activity. []

Q5: What is the significance of this compound in cGAS research and drug discovery?

A5: this compound has been instrumental in advancing cGAS research by:

- Validating cGAS as a Druggable Target: The discovery of this compound, a potent and selective cGAS inhibitor, demonstrated the druggability of this enzyme and opened avenues for developing therapeutics targeting cGAS. []

- Providing a Tool Compound: this compound serves as a valuable tool compound for researchers to further investigate the biological function of cGAS and its role in various diseases. []

- Facilitating Development of Next-Generation Inhibitors: The structural and biochemical data obtained from studies with this compound are invaluable for guiding the design and development of next-generation cGAS inhibitors with improved potency and pharmacological properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2662471.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)

![2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2662484.png)

![6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)

![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)

![2-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2662490.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)